7-(2-Chloroethyl)theophylline

説明

Contextualizing Theophylline (B1681296) Derivatives in Xanthine (B1682287) Pharmacology

Theophylline belongs to the xanthine class of compounds, which also includes naturally occurring substances like caffeine (B1668208) and theobromine. wikipedia.org Pharmacologically, theophylline and its derivatives are recognized for several key actions. A primary mechanism is the inhibition of phosphodiesterase (PDE), an enzyme that breaks down intracellular cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). wikipedia.org By inhibiting PDE, theophylline increases the levels of these second messengers, leading to effects such as the relaxation of bronchial smooth muscle. opentextbc.capressbooks.pubbccampus.ca

Historical Perspective of 7-(2-Chloroethyl)theophylline Synthesis and Early Research

The synthesis of this compound is well-established and has been documented in scientific literature and patents. A common and foundational method involves the alkylation of theophylline. wikipedia.orgnih.gov This reaction is typically carried out by treating theophylline with 1,2-dichloroethane (B1671644) (ethylene dichloride) or 1-bromo-2-chloroethane (B52838) under alkaline conditions, such as in a sodium hydroxide (B78521) solution. google.com

Historically, this compound gained prominence not as an end-product therapeutic agent itself, but as a crucial starting material or intermediate for the synthesis of other pharmacologically active compounds. google.com A notable example is its use in the production of Fenethylline, a codrug of amphetamine and theophylline, which was first synthesized in 1961 by the German pharmaceutical company Degussa AG. wikipedia.orgacs.orgmedwinpublishers.com In this synthesis, the primary amine of amphetamine displaces the terminal chlorine atom of this compound to form the final product. wikipedia.orgnih.gov

Early research on this compound identified it as an adenosine receptor antagonist. chemicalbook.com Studies demonstrated its ability to block the effects of adenosine in biological systems, such as preventing adenosine-induced inhibition of cardiac myocyte beating in cell cultures. nih.gov

Significance of the 2-Chloroethyl Modification at the 7-Position

The introduction of the 2-chloroethyl group at the 7-position of the theophylline molecule imparts distinct chemical and pharmacological properties. This structural modification is central to the compound's utility in medicinal chemistry.

Chemical Reactivity and Synthetic Utility: The chloroethyl group is a reactive functional group, making this compound a versatile intermediate for further chemical synthesis. solubilityofthings.com The chlorine atom serves as a leaving group, allowing for nucleophilic substitution reactions to introduce a wide variety of other functional groups at this position, as seen in the synthesis of Fenethylline and other derivatives. derpharmachemica.comwikipedia.orgnih.gov

Physicochemical and Pharmacological Properties: The 2-chloroethyl modification significantly alters the compound's physicochemical properties compared to theophylline and its other derivatives.

Solubility: The chloroethyl group is more hydrophobic than the simple methyl group in theophylline or the hydroxyalkyl groups found in derivatives like Etofylline (7-(2-hydroxyethyl)theophylline). This increased hydrophobicity reduces its water solubility. The compound is soluble in DMSO and moderately soluble in ethanol (B145695). chemicalbook.com

Receptor Binding: The substitution at the 7-position influences the molecule's interaction with biological targets. Research has shown that the 7-(2-chloroethyl) group enhances binding affinity for the A2B adenosine receptor compared to theophylline.

The table below compares this compound with its parent compound and other related derivatives, highlighting the impact of the N7-substituent.

| Compound | N7-Substituent | Key Physicochemical Notes | Adenosine Receptor Binding |

| Theophylline | Hydrogen (N7-H) | Baseline compound, low solubility. | Ki (A2B) ~5,200 nM (estimated). |

| This compound | 2-Chloroethyl | Introduces hydrophobicity, lowering water solubility. | Enhances A2B receptor binding (Ki = 800 nM). |

| Etofylline | 2-Hydroxyethyl | High water solubility (100 mg/mL). | Used as a bronchodilator. |

| Doxofylline | 1,3-Dioxolanylmethyl | Moderate solubility. | Acts as a non-selective PDE inhibitor. |

This strategic modification underscores the compound's importance, enabling the development of new chemical entities with tailored pharmacological profiles. solubilityofthings.comchemimpex.com

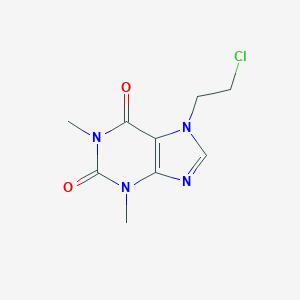

Structure

2D Structure

3D Structure

特性

IUPAC Name |

7-(2-chloroethyl)-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN4O2/c1-12-7-6(8(15)13(2)9(12)16)14(4-3-10)5-11-7/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCIARNIKNKKHFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80207510 | |

| Record name | 7-(2-Chloroethyl)theophylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5878-61-5 | |

| Record name | 7-(2-Chloroethyl)theophylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5878-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(2-Chloroethyl)theophylline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005878615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benaphyllin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337614 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-(2-Chloroethyl)theophylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(2-chloroethyl)-1,3-dimethyl-(1H,3H)-purine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-(CHLOROETHYL)THEOPHYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7202UN6B7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Foundational Approaches to 7-(2-Chloroethyl)theophylline Synthesis

The creation of this compound is primarily achieved through the alkylation of theophylline (B1681296). Several methods have been developed to optimize this process, focusing on reaction conditions, solvent choice, and the use of catalysts to enhance yield and purity.

Nucleophilic Alkylation of Theophylline

The core of this compound synthesis lies in the nucleophilic alkylation of theophylline. In this reaction, the nitrogen at the 7-position (N7) of the theophylline ring acts as a nucleophile, attacking an electrophilic two-carbon source that bears a chlorine atom. A common reagent used for this purpose is 1-bromo-2-chloroethane (B52838). wikipedia.orgnih.gov The differential reactivity of the bromine and chlorine atoms allows for a selective reaction.

Another approach involves the reaction of 7-(2-hydroxyethyl)theophylline with thionyl chloride in a solvent such as dry benzene. google.com This method proceeds by converting the hydroxyl group into a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion to yield the final product. A reported synthesis using this method involved heating the reactants under reflux for 15 hours, followed by crystallization from ethanol (B145695), yielding 181 grams of this compound with a melting point of 123°C. google.com

Ethylene (B1197577) Dichloride-Mediated Synthesis Under Alkaline Conditions

A widely employed method for the synthesis of this compound involves the reaction of theophylline with ethylene dichloride (1,2-dichloroethane) in an alkaline medium. google.com The process typically involves dissolving theophylline in an aqueous solution of sodium hydroxide (B78521), to which ethylene dichloride is added. The mixture is then refluxed, often at temperatures between 80–90°C for several hours. The alkaline conditions are crucial as they facilitate the deprotonation of the N7-hydrogen of theophylline, enhancing its nucleophilicity.

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the theophylline anion attacks one of the electrophilic carbon atoms of ethylene dichloride, displacing a chloride ion. The use of a large excess of ethylene dichloride can help to minimize the formation of dimeric byproducts.

Catalyzed Alkylation with Phase-Transfer Agents

To improve the efficiency of the alkylation reaction, particularly when dealing with reactants in different phases (e.g., aqueous and organic), phase-transfer catalysis is utilized. thieme-connect.dersc.org This technique involves the use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), which facilitates the transfer of the theophylline anion from the aqueous phase to the organic phase where the alkylating agent is dissolved. rsc.orgderpharmachemica.com

One study reported that the addition of tetrabutylammonium (TBA) as a catalyst to a 2N sodium hydroxide solution significantly increased the yield of this compound to 88%. derpharmachemica.com The reaction was carried out by refluxing theophylline and 1,2-dichloroethane (B1671644) in the presence of the catalyst. derpharmachemica.com This method offers the advantage of milder reaction conditions and often leads to higher yields and cleaner reactions compared to uncatalyzed methods. thieme-connect.de

Table 1: Comparative Yields of this compound Synthesis

| Synthetic Method | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Ethylene Dichloride-Mediated Synthesis | Theophylline, Ethylene Dichloride, NaOH | Reflux in 2N NaOH at 80-90°C for 6 hours | Not specified | |

| Catalyzed Alkylation with Phase-Transfer Agent | Theophylline, 1,2-dichloroethane, NaOH, TBA | Reflux in 2N NaOH with 2% TBA | 88% | derpharmachemica.com |

Derivatization Strategies and Synthetic Pathways Involving this compound

This compound is a valuable intermediate due to the reactivity of its chloroethyl group, which allows for further chemical modifications and the synthesis of more complex molecules.

Synthesis of Fenethylline and Analogous Compounds

Fenethylline is a synthetic compound that is a codrug of amphetamine and theophylline. wikipedia.org Its synthesis prominently features this compound as a key reactant. The synthesis involves a nucleophilic substitution reaction where the primary amine of amphetamine attacks the carbon atom bearing the chlorine in this compound, displacing the chloride ion. wikipedia.orgnih.gov This reaction forms the ethylamine (B1201723) bridge that connects the theophylline and amphetamine moieties. medwinpublishers.com The initial synthesis of fenethylline was reported by chemists at Degussa AG in 1961. medwinpublishers.comacs.org

Alkylation of theophylline with 1-bromo-2-chloroethane to produce this compound. wikipedia.orgnih.gov

Reaction of this compound with amphetamine to yield fenethylline. wikipedia.orgnih.gov

Synthesis of Fencamine (B123763)

While the direct synthesis of fencamine from this compound is not the primary route described in the provided context, the chemistry of this compound is analogous to the synthesis of other N-alkylated xanthine (B1682287) derivatives. The reactive chloroethyl group can readily undergo nucleophilic substitution with various amines. For instance, reaction with N-methyl-N-cyclohexylamine would lead to a product structurally related to other pharmacologically active xanthines. This highlights the versatility of this compound as a synthon for creating a library of substituted theophylline derivatives.

Reactions with Thiophenol and Other Nucleophiles for Novel Analogues

The electrophilic nature of the carbon atom bearing the chlorine in this compound makes it a prime target for nucleophilic attack. This reactivity has been extensively exploited to synthesize a variety of new derivatives by reacting it with sulfur, nitrogen, and oxygen-based nucleophiles.

One prominent example is the reaction with thiophenol . In a typical procedure, this compound is dissolved in ethanol and refluxed with thiophenol. The sulfur atom of thiophenol acts as the nucleophile, displacing the chloride ion to form 7-(2-ethylthiophenyl)theophylline. derpharmachemica.com This reaction is often carried out in the presence of a base to neutralize the hydrogen chloride generated. derpharmachemica.com

Similarly, other sulfur-containing nucleophiles have been successfully employed. For instance, the reaction with 2-mercaptobenzimidazole (B194830) in ethanol under reflux conditions yields 7-(2-ethylthiobenzimidazolyl)theophylline. derpharmachemica.com This demonstrates the versatility of using sulfur nucleophiles to introduce heterocyclic moieties onto the theophylline scaffold.

Nitrogen nucleophiles also feature prominently in the derivatization of this compound. A range of secondary amines have been shown to displace the chloride to form the corresponding 7-(2-aminoethyl)theophylline (B3051640) derivatives. For example, reactions with 4-(p-tolyloxy)piperidine and N-furoylpiperazine have been documented, typically by heating the reactants together, sometimes without a solvent. google.com Another notable example is the synthesis of fenethylline, where the primary amine of amphetamine displaces the terminal halide of 7-(β-chloroethyl)theophylline. wikipedia.org

The following table summarizes the synthesis of various analogues from this compound using different nucleophiles.

| Nucleophile | Resulting Compound | Reaction Conditions | Reference |

| Thiophenol | 7-(2-ethylthiophenyl)theophylline | Ethanol, Reflux | derpharmachemica.com |

| 2-Mercaptobenzimidazole | 7-(2-ethylthiobenzimidazolyl)theophylline | Ethanol, Reflux | derpharmachemica.com |

| 4-(p-Tolyloxy)piperidine | 7-{2-[4-(p-Tolyloxy)piperidino]ethyl}theophylline | Neat, 90°C | google.com |

| N-Furoylpiperazine | 7-[2-(N-Furoylpiperazino)ethyl]theophylline | Neat, 100°C | google.com |

| Amphetamine | Fenethylline | Not specified | wikipedia.org |

Other Halogenation-Driven Chemical Reactions

Beyond direct nucleophilic substitution of the chlorine atom, the halogenated ethyl side chain of this compound can be involved in other halogenation-driven chemical transformations. A key example of such a reaction is halogen exchange, a process that can be synthetically useful for modulating the reactivity of the side chain or for introducing specific isotopes.

The Finkelstein reaction is a classic example of a halogen exchange reaction that can be applied to compounds like this compound. byjus.com This SN2 reaction involves the treatment of an alkyl chloride or bromide with an excess of a metal iodide salt, typically sodium iodide, in a solvent like acetone (B3395972). byjus.com The equilibrium of the reaction is driven towards the formation of the alkyl iodide because sodium iodide is soluble in acetone, while the resulting sodium chloride or bromide is not and precipitates out of solution. byjus.com

While specific documented examples of the Finkelstein reaction on this compound are not abundant in the provided search results, the general principle applies. Reacting this compound with sodium iodide in acetone would be expected to yield 7-(2-iodoethyl)theophylline . The iodo-analogue is generally more reactive towards nucleophiles than the chloro-analogue, making this transformation a useful intermediate step in a two-step synthesis of other derivatives.

Furthermore, the synthesis of this compound itself is a halogenation-driven process, most commonly achieved by the alkylation of theophylline with a dihalogenated ethane, such as 1,2-dichloroethane or 1-bromo-2-chloroethane, under basic conditions. wikipedia.org The use of the corresponding bromo-analogue, 7-(2-bromoethyl)theophylline , is also possible and in some cases may facilitate reactions due to the better leaving group ability of bromide compared to chloride. mdpi.com

Mechanistic Elucidation of Pharmacological and Biological Activities

Adenosine (B11128) Receptor Antagonism

7-(2-Chloroethyl)theophylline functions as an antagonist of adenosine receptors, which are a class of G protein-coupled receptors involved in numerous physiological processes. alfa-chemistry.comlookchem.comcymitquimica.com Its antagonistic activity is the foundation for its diverse pharmacological effects.

Affinity and Selectivity Towards Adenosine Receptor Subtypes (A1, A2A, A2B, A3)

The interaction of this compound with adenosine receptors is not uniform across the different subtypes (A1, A2A, A2B, and A3). Research has demonstrated a degree of selectivity in its binding affinity.

A notable characteristic of this compound is its enhanced affinity for the human A2B adenosine receptor when compared to its parent compound, theophylline (B1681296). The substitution of a 2-chloroethyl group at the 7-position of the theophylline molecule results in a significant increase in binding affinity for the human A2B receptor. Specifically, this modification enhances the affinity by 6.5-fold, with a reported Ki value of 800 nM. nih.govnih.gov This is a considerable increase from theophylline's affinity for the same receptor.

Table 1: Comparative Affinity of Theophylline and this compound at the Human A2B Adenosine Receptor

| Compound | Ki (nM) at human A2B Receptor | Fold Increase in Affinity |

| Theophylline | ~5200 | - |

| This compound | 800 | 6.5 |

Data sourced from research on xanthine (B1682287) derivatives' structure-activity relationships. nih.gov

Studies have revealed that xanthine derivatives, including this compound, exhibit different binding affinities for human versus rat A2B adenosine receptors. nih.govnih.gov Generally, these compounds show a higher affinity (less than 10-fold difference) for the human A2B receptor compared to the rat counterpart. nih.govnih.gov Furthermore, when examining selectivity, binding to rat brain membranes, which express A1 and A2A adenosine receptors, indicated a greater selectivity for the A2B receptor over the A2A receptor than the A1 receptor. nih.govnih.gov The 2-chloroethyl moiety has also been associated with an increased affinity for the A2A receptor. ingentaconnect.com

Enhanced A2B Receptor Affinity Compared to Theophylline

Role in Modulating Neurotransmitter Release and Central Nervous System Function

By acting as an adenosine receptor antagonist, this compound can influence the release of various neurotransmitters in the central nervous system (CNS). biosynth.com Adenosine typically has an inhibitory effect on neurotransmitter release. biosynth.com By blocking adenosine receptors, this compound can prevent this inhibition, leading to increased neuronal activity. biosynth.com This modulation of adenosinergic neurotransmission may result in increased levels of neurotransmitters such as dopamine (B1211576) and serotonin (B10506). biosynth.com

Implications for Adenosine-Mediated Physiological Processes (e.g., Sleep Regulation)

Adenosine is a key regulator of sleep, with its accumulation in the brain promoting sleep. As an adenosine receptor antagonist, this compound can interfere with this process. biosynth.com Chronic administration of this compound may lead to alterations in the distribution and sensitivity of adenosine receptors within the CNS, which could potentially affect sleep regulation and other physiological processes. biosynth.com Theophylline itself has been associated with sleep disturbances in patients, and this effect is thought to be related to its adenosine antagonism. ujms.net

Interplay with Ethanol-Induced Motor Dysfunctions via Adenosine Systems

Research in animal models has suggested an interaction between adenosine systems and the motor-impairing effects of ethanol (B145695). Pretreatment with adenosine antagonists, including theophylline and this compound, has been shown to significantly reduce ethanol-induced motor incoordination and the inhibition of spontaneous motor activity in rats. researchgate.net This suggests that the motor dysfunctions caused by acute ethanol exposure may be mediated, at least in part, by the brain's adenosine system, and that this compound can counteract these effects by blocking adenosine receptors. researchgate.net

Phosphodiesterase (PDE) Inhibition

The pharmacological effects of xanthine derivatives like this compound are often attributed to their ability to inhibit phosphodiesterase (PDE) enzymes. researchgate.net These enzymes are responsible for the degradation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov Inhibition of PDEs leads to an accumulation of these cyclic nucleotides, triggering a cascade of downstream cellular responses. researchgate.netijbs.com

Differential Inhibition of PDE Isozymes (e.g., PDE III, PDE IV)

While this compound is recognized as a PDE inhibitor, specific data on its differential inhibitory activity against various PDE isozymes are not extensively detailed in current literature. However, the activity of its parent compound, theophylline, provides a foundational understanding. Theophylline is a non-selective PDE inhibitor, meaning it inhibits multiple PDE isozymes, including PDE III and PDE IV, without strong preference for a specific type. drugbank.comnih.gov

The relaxation of airway smooth muscle is primarily mediated by the inhibition of PDE III, whereas the anti-inflammatory effects are linked to the inhibition of PDE IV, which is predominant in inflammatory cells. atsjournals.orgnih.gov Studies on various theophylline derivatives have shown that modifications to the xanthine structure can alter the potency and selectivity of PDE inhibition. nih.gov For instance, the experimental drug A 80 2715, another xanthine derivative, was found to be a more potent inhibitor of PDE than theophylline. nih.gov

Interactive Table: Theophylline's Action on PDE Isozymes

| PDE Isozyme | Primary Location | Role in Airway Disease | Effect of Theophylline Inhibition |

| PDE III | Airway Smooth Muscle | Bronchoconstriction | Bronchodilation |

| PDE IV | Inflammatory Cells (e.g., eosinophils, T-lymphocytes) | Inflammation | Anti-inflammatory effects |

Consequential Effects on Cyclic Nucleotide Levels (e.g., cAMP)

By inhibiting PDE enzymes, this compound leads to an increase in intracellular levels of cAMP. ijbs.com This elevation of cAMP is a critical step that initiates a signaling cascade responsible for many of the compound's pharmacological effects. nih.gov In airway smooth muscle cells, increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several target proteins. This cascade ultimately results in the sequestration of intracellular calcium and the relaxation of the muscle tissue. nih.gov

Research has demonstrated that various methylxanthines, including theophylline, can increase cAMP concentrations in lung tissue, an effect that is synergistic with beta-adrenergic agents like adrenaline. nih.gov

Correlation Between PDE Inhibition and Specific Biological Outcomes

The inhibition of PDE and the subsequent rise in cAMP levels are directly correlated with the bronchodilatory effects observed with xanthine derivatives. nih.gov The relaxation of bronchial smooth muscle is a key therapeutic outcome in the management of obstructive airway diseases. Studies have shown a close correspondence between the concentrations of theophylline required to inhibit PDE in the bronchus and pulmonary artery and the concentrations that cause relaxation, suggesting that PDE inhibition is the primary mechanism for this effect. nih.gov

Furthermore, the anti-inflammatory properties of theophylline and its derivatives are also linked to PDE inhibition, specifically of PDE IV in immune cells. nih.gov This can lead to the suppression of inflammatory mediator release and a reduction in the activity of cells like T-lymphocytes and eosinophils. nih.gov

Diverse Pharmacological Actions and Underlying Molecular Pathways

The elevation of intracellular cAMP through PDE inhibition by this compound translates into several significant pharmacological actions, most notably affecting the respiratory and cardiovascular systems.

Bronchodilatory Effects: Mechanisms of Airway Smooth Muscle Relaxation

The primary mechanism for the bronchodilatory effect of this compound is the relaxation of airway smooth muscle. This is a direct consequence of increased intracellular cAMP levels following PDE inhibition. The activation of PKA by cAMP leads to the phosphorylation of proteins that reduce intracellular calcium concentrations, thereby decreasing the contractile state of the muscle cells and leading to airway widening. nih.gov

In addition to PDE inhibition, the antagonism of adenosine receptors by this compound also contributes to its bronchodilatory action. Adenosine can cause bronchoconstriction in asthmatic individuals, and by blocking its receptors, 7-CET can prevent this effect. drugbank.com Notably, the 7-(2-chloroethyl) substitution enhances the affinity for the human A2B adenosine receptor by 6.5-fold compared to theophylline.

Cardiovascular Effects: Vasodilation and Potential Cardiac Modulation

Similar to other theophylline derivatives, this compound has been noted for its potential as a vasodilator. The underlying molecular pathway for this effect is also linked to the inhibition of PDE in vascular smooth muscle cells. The resulting increase in cAMP leads to smooth muscle relaxation and the widening of blood vessels. drugbank.com This vasodilatory effect may be beneficial in conditions characterized by high blood pressure.

Theophylline itself can also exert positive inotropic (increased force of contraction) and chronotropic (increased heart rate) effects on the heart, partly through PDE inhibition and partly through adenosine receptor antagonism. nih.gov While specific data on the cardiac modulation effects of this compound are limited, its action as a PDE inhibitor and adenosine receptor antagonist suggests a potential for similar cardiovascular modulation.

Central Nervous System Stimulation: Effects on Mood, Behavior, and Psychomotor Activity

This compound exhibits stimulant properties within the central nervous system, primarily through its interaction with adenosine receptors. biosynth.com These receptors are integral to regulating sleep and wakefulness. The compound's mechanism involves antagonizing adenosine receptors, which blocks the inhibitory effects of adenosine on neurotransmitter release, leading to increased neuronal activity. This action is believed to contribute to its psychomotor-stimulant effects, which have been observed to be comparable to caffeine (B1668208) in behavioral studies with squirrel monkeys.

Chronic administration of this compound can lead to alterations in the distribution of adenosine receptors in the brain. biosynth.com This neuroadaptation may result in elevated levels of adenosinergic neurotransmitters like dopamine and serotonin, potentially influencing mood and behavior. biosynth.com Furthermore, the compound's stimulant properties are enhanced by its ability to bind to other receptor sites, including those for dopamine and norepinephrine. biosynth.com It is also a component in the synthesis of fenethylline, a psychostimulant that metabolizes to amphetamine and theophylline. medwinpublishers.com

Anti-inflammatory Properties and Cellular Signaling Cascades

The anti-inflammatory effects of this compound are linked to its role as a phosphodiesterase (PDE) inhibitor and an adenosine receptor antagonist. nih.gov By inhibiting PDEs, particularly PDE3 and PDE4, it increases intracellular levels of cyclic AMP (cAMP). mdpi.com This elevation in cAMP activates protein kinase A, which in turn inhibits the synthesis of tumor necrosis factor-alpha (TNF-alpha) and leukotrienes, key mediators of inflammation. nih.gov

Theophylline, the parent compound, is known to exert anti-inflammatory effects by inhibiting nuclear factor-kappaB (NF-κB), a pro-inflammatory transcription factor, and by increasing the secretion of the anti-inflammatory cytokine interleukin-10. nih.govnih.gov It also enhances the activity of histone deacetylase 2 (HDAC2), which helps to switch off inflammatory gene expression. nih.govmdpi.com The 7-(2-chloroethyl) substitution on the theophylline molecule enhances its affinity for the human A2B adenosine receptor by 6.5-fold compared to theophylline itself, suggesting a potentiation of its anti-inflammatory responses through this pathway.

Antihistaminic Properties and Related Cellular Responses

Research has suggested that this compound may possess antihistaminic properties, which could be beneficial in the context of allergic reactions. Theophylline itself can reduce the airway's responsiveness to histamine. nih.gov Some derivatives of theophylline have been specifically investigated for their antiallergic and antihistamine effects. google.com While direct and extensive research on the antihistaminic mechanisms of this compound is not widely available, its action as an adenosine receptor antagonist may play a role. Adenosine can modulate the activity of mast cells and other immune cells involved in allergic responses.

Antitumor/Anticancer Activity: Mechanisms of Cytotoxicity against Cancer Cell Lines

This compound and its parent compound, theophylline, have been explored for their potential as anticancer agents. chemimpex.comsolubilityofthings.comsmolecule.com The proposed mechanisms are multifaceted. Theophylline has been shown to inhibit the expression of the Bcl-2 oncogene and increase the expression of the c-myc regulator gene in certain cancer cells. It can also induce apoptosis and cellular senescence, and decrease colony formation in cancer cell lines like HeLa and MCF-7. nih.gov

A key mechanism appears to be the downregulation of the serine/arginine-rich splicing factor 3 (SRSF3). nih.gov This action can alter the splicing of cancer-associated genes, such as p53, shifting its isoform from alpha to beta. nih.gov Furthermore, theophylline can enhance the efficacy of chemotherapeutic drugs like doxorubicin (B1662922) by inhibiting its efflux from cancer cells. The chloroethyl group in this compound is a structural feature also found in some nitrosourea (B86855) chemotherapeutics, which are known to act as DNA alkylating agents, although direct evidence of this mechanism for this compound requires further investigation.

| Compound | Cancer Cell Line | Observed Effects | Reference |

|---|---|---|---|

| Theophylline | HeLa (Cervical Cancer) | Down-regulated SRSF3, induced apoptosis and senescence, decreased colony formation. | nih.gov |

| Theophylline | MCF-7 (Breast Cancer) | Down-regulated SRSF3, induced apoptosis and senescence. | nih.gov |

| 7-(2-hydroxyethyl)theophylline (HET) | B16-F10 (Murine Melanoma) | Inhibited cell proliferation, induced differentiation, reduced lung metastases in vivo. | nih.gov |

| 7-(2-hydroxyethyl)theophylline (HET) | Sk-Mel 110 (Human Melanoma) | Inhibited cell proliferation, induced differentiation. | nih.gov |

Antiviral Properties

The potential antiviral activity of this compound is suggested by the known antiviral properties of purine (B94841) derivatives. solubilityofthings.com Theophylline and its derivatives form the structural basis for several antiviral drugs, such as acyclovir (B1169) and penciclovir, which are effective against herpes viruses. derpharmachemica.com While direct studies on the antiviral mechanisms of this compound are limited, the structural similarity to these established antiviral agents suggests it could interfere with viral replication processes. solubilityofthings.comderpharmachemica.com

Potential as a Plant Growth Regulator: Modulation of Plant Physiological Processes

There is suggestion that this compound could be explored for its potential as a plant growth regulator. chemimpex.com The rationale for this potential application is not extensively detailed in the available literature but may relate to the general biological activity of xanthine derivatives. These compounds can influence various cellular processes, and it is hypothesized that they might modulate physiological processes in plants, potentially enhancing crop yield and resilience. chemimpex.com However, specific research data on its effects on plant physiology is currently lacking.

Structure Activity Relationships Sar and Structural Modifications

Comparative Analysis with Other Theophylline (B1681296) Derivatives

The unique properties of the 7-(2-chloroethyl) group become more apparent when compared with other substituents at the same position.

Generally, substitution at the N7-position of the xanthine (B1682287) nucleus is reported to decrease both adenosine (B11128) receptor antagonism and bronchodilator potency. mdpi.comsemanticscholar.org However, the nature of the substituent is critical. For instance, 7-(β-hydroxyethyl)theophylline (etofylline) is another well-known derivative used in certain therapeutic contexts. caymanchem.com While quantitative structure-activity relationship (QSAR) studies have been performed on various 7-substituted theophyllines, the length of a simple alkyl carbon chain at the N7 position appears to have no significant effect on neuroactivity in some models. nih.govresearchgate.net

The activity of 7-(2-Chloroethyl)theophylline stands out. Its enhanced potency at A2 receptors is a distinct feature when contrasted with many other N7-alkylated derivatives, which often show reduced or unchanged affinity compared to theophylline. nih.govnih.gov

The chloroethyl group at the 7-position introduces a degree of hydrophobicity to the theophylline molecule. This increased lipophilicity, compared to more polar substituents like hydroxyethyl (B10761427) or hydroxymethyl groups, can influence how the molecule interacts with the binding pocket of its target receptor. sigmaaldrich.com The presence of the chlorine atom can increase the compound's polarity relative to a simple ethyl group, affecting its solubility in various solvents. solubilityofthings.com It is expected to be more soluble in organic solvents like DMSO and ethanol (B145695) than in water. solubilityofthings.com

This modification in physicochemical properties is crucial for drug-receptor interactions. The hydrophobic nature of the chloroethyl group can lead to favorable interactions within a hydrophobic pocket of the adenosine receptor binding site, contributing to the observed increase in binding affinity. researchgate.net

Comparison with 7-Substituted Theophylline Analogues (e.g., Hydroxymethyl, Hydroxyethyl, Dioxolanylmethyl)

Comprehensive SAR Studies Across 1-, 3-, 7-, and 8-Positions of the Xanthine Scaffold for Adenosine Receptor Antagonism

The xanthine scaffold offers four main positions for chemical modification (N1, N3, N7, and C8), and substitutions at each have distinct effects on adenosine receptor antagonism. hilarispublisher.comnih.gov

N1-Position: Substitution at this position is often considered necessary for achieving high affinity and selectivity towards adenosine receptors. semanticscholar.orgnih.gov Larger alkyl groups at the N1-position compared to the N3-position tend to favor affinity at the human A2B receptor. nih.gov

N3-Position: Modifications here can greatly affect binding ability. hilarispublisher.com An N3-substituent is known to play a role in the bronchodilator properties of xanthine derivatives. mdpi.comnih.gov

N7-Position: As previously discussed, substitution at this position generally diminishes adenosine receptor antagonism. mdpi.comsemanticscholar.org The enhancement provided by the 7-(2-chloroethyl) group is a significant deviation from this general rule. nih.gov

C8-Position: This position is critical for potency and selectivity. hilarispublisher.com Substitution with aryl groups, such as a phenyl ring, can increase potency at adenosine receptors by 25-35 fold over theophylline. researchgate.net An electron-rich aryl ring at this position is preferred for A2B receptor binding. nih.gov

Combined substitutions at the N1, N3, and C8 positions are considered the most promising for developing potent and selective antagonists for adenosine receptor subtypes. nih.gov

| Position | General Impact of Substitution on Adenosine Receptor Affinity | Reference |

|---|---|---|

| N1 | Necessary for high affinity and selectivity. Larger alkyl groups favor A2B affinity. | nih.govsemanticscholar.orgnih.gov |

| N3 | Affects binding ability and contributes to bronchodilator properties. | mdpi.comhilarispublisher.comnih.gov |

| N7 | Generally decreases receptor antagonism, with notable exceptions like the 2-chloroethyl group. | nih.govmdpi.comsemanticscholar.org |

| C8 | Crucial for potency and selectivity. Aryl substitutions significantly enhance affinity. | nih.govresearchgate.nethilarispublisher.com |

Structure-Based Design Principles for Enhanced Pharmacological Profiles

The knowledge gained from SAR studies forms the foundation for modern structure-based drug design. For xanthine derivatives, the goal is often to improve potency and selectivity for a specific adenosine receptor subtype, such as A2B or A2A. hilarispublisher.comresearchgate.net Strategies like fragment-based screening and scaffold growth are employed to discover novel inhibitors. nih.gov

Quantitative structure-activity relationship (QSAR) models are developed to predict the affinity of new derivatives and to understand the substructural contributions to their biological activity. researchgate.netresearcher.life These computational models correlate physicochemical parameters with biological activity, guiding the synthesis of more effective compounds. nih.gov For instance, docking studies can be performed to rationalize observed affinity data and predict the binding modes of new analogues within the receptor's active site. researchgate.netmdpi.com

By understanding that a hydrophobic substituent at the N7-position can be beneficial (as shown by the chloroethyl group) and that bulky aryl groups at C8 enhance potency, medicinal chemists can rationally design new molecules with potentially superior pharmacological profiles. nih.govresearchgate.net This systematic approach allows for the targeted optimization of lead compounds to create highly potent and selective receptor antagonists. hilarispublisher.com

| Compound | Target | Affinity (Ki) | Potency vs. Theophylline | Reference |

|---|---|---|---|---|

| Theophylline | Human A2B Adenosine Receptor | ~5200 nM | Baseline | |

| This compound | Human A2B Adenosine Receptor | 800 nM | 6.5-fold higher | nih.gov |

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques

Spectroscopic methods are instrumental in elucidating the molecular structure of 7-(2-chloroethyl)theophylline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the chemical structure of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon atoms within the molecule, respectively.

¹H NMR Spectroscopy: In ¹H NMR spectra of this compound, specific proton signals confirm the presence of the chloroethyl group and the methyl groups attached to the xanthine (B1682287) core. For instance, in a chloroform-d (B32938) solvent, the methyl protons (CH₃) appear as singlets at approximately 3.39 ppm and 3.59 ppm. derpharmachemica.com The protons of the ethyl chain (N-CH₂-CH₂-Cl) typically show as a multiplet or two distinct triplets. One study reported a triplet for the N-CH₂ protons at 3.49 ppm and another for the Cl-CH₂ protons at 4.43 ppm in DMSO-d₆. Another analysis in chloroform-d identified a multiplet for the N-CH₂ protons between 3.87-3.98 ppm and a double doublet for the Cl-CH₂ protons at 4.57 ppm. derpharmachemica.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further structural confirmation by identifying each unique carbon atom. Key signals include those for the two methyl groups, the two carbons of the ethyl side chain, and the carbons of the purine (B94841) ring system, including the carbonyl groups. derpharmachemica.com In chloroform-d, the methyl carbons (CH₃) resonate at approximately 28.13 ppm and 29.98 ppm. derpharmachemica.com The carbons of the ethyl group appear at around 43.38 ppm (N-CH₂) and 49.02 ppm (-CH₂-Cl). derpharmachemica.com

| Nucleus | Functional Group | Chemical Shift (ppm) | Solvent | Reference |

|---|---|---|---|---|

| ¹H NMR | CH₃ | 3.40 (s) | DMSO-d₆ | |

| N-CH₂ | 3.49 (t) | DMSO-d₆ | ||

| Cl-CH₂ | 4.43 (t) | DMSO-d₆ | ||

| CH₃ | 3.39 (s), 3.59 (s) | Chloroform-d | derpharmachemica.com | |

| ¹³C NMR | CH₃ | 28.13, 29.98 | Chloroform-d | derpharmachemica.com |

| N-CH₂ | 43.38 | Chloroform-d | derpharmachemica.com | |

| CH₂-Cl | 49.02 | Chloroform-d | derpharmachemica.com | |

| Carbonyl (C=O) | 165–175 | Not Specified |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pattern of this compound, which aids in its structural confirmation. solubilityofthings.com The compound has a molecular weight of 242.66 g/mol . nih.gov In mass spectra, the molecular ion peak [M+H]⁺ is observed at m/z 243.1 or 242.66. The presence of a chlorine atom is indicated by a characteristic isotopic pattern, with peaks at m/z values corresponding to the presence of ³⁵Cl and ³⁷Cl isotopes. For example, one study reported peaks at m/z = 241.9 (10%), 243 (100%), and 245 (40%), which correspond to the molecular ion with different chlorine isotopes. derpharmachemica.com

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis and purity verification of this compound. avantorsciences.comchemimpex.comcalpaclab.com Purity levels of ≥98.0% can be confirmed by HPLC analysis. avantorsciences.comcalpaclab.com

Reverse-phase (RP) HPLC methods are common for this compound. sielc.com A typical method might use a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid like phosphoric acid or formic acid added. sielc.comnih.gov One specific method uses a mobile phase of acetonitrile and water with phosphoric acid. sielc.com For applications compatible with mass spectrometry, formic acid is used instead of phosphoric acid. sielc.com The retention time of this compound will vary depending on the specific column and mobile phase composition. nih.gov For instance, in a study using a C18 column and a mobile phase of water-acetonitrile (96:4 v/v), the retention time for theophylline (B1681296) was approximately 5.2 minutes. nih.gov

| Column Type | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|

| Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | UV | Analysis and Preparative Separation | sielc.com |

| SMT OD-5–60 C18 | Linear gradient with 0.1 M triethylammonium (B8662869) acetate (B1210297) | Not Specified | Purity Determination | nih.gov |

| Waters® C18 (µBondapak™ 5 µm) | Water-Acetonitrile (96:4 v/v) | UV | Quantification in plasma | nih.gov |

| Alltech® Alltima™ Silica (B1680970) | Phosphoric Acid in Water (pH 2.5):Acetonitrile (65:35) | UV at 214nm | Separation from other xanthines | obrnutafaza.hr |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of reactions involving this compound and to assess its purity. nih.govwho.int The compound's mobility on the TLC plate, characterized by its retention factor (Rf) value, depends on the stationary phase (e.g., silica gel) and the mobile phase used. google.com For example, a mobile phase of chloroform (B151607) with 10% methanol (B129727) has been used to monitor reactions producing derivatives of this compound. google.com Another system for purity control of a related compound, pentoxifylline, utilized LiChrospher RP-18 plates with a mobile phase of acetone-chloroform-toluene-dioxane (2:2:1:1 v/v). researchgate.net

Preparative Chromatography for Purification

For obtaining highly pure this compound, preparative chromatography is employed. This technique is a scaled-up version of analytical chromatography, designed to isolate and purify larger quantities of the compound. sielc.com Column chromatography using silica gel is a common method for purification. derpharmachemica.com For instance, after synthesis, the crude product can be purified by column chromatography on silica gel using a solvent system such as a 4:1 mixture of ethyl acetate and hexane (B92381). derpharmachemica.com This method can yield product purities greater than 98% as determined by HPLC. Recrystallization from solvents like isopropanol (B130326) or a mixture of ethyl acetate and hexane is another method used for purification. derpharmachemica.com

Titrimetric and Other Quantitative Analyses

Titrimetric methods, particularly non-aqueous acid-base titrations, represent a fundamental technique for the quantitative analysis and purity assessment of this compound. This classical analytical approach is frequently employed in conjunction with modern chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to ensure the quality and concentration of the compound.

The rationale for using non-aqueous titration for this compound lies in the weakly basic nature of the nitrogen atoms within the xanthine core. In an aqueous medium, the basicity of these nitrogens is not sufficiently pronounced to yield a sharp, discernible endpoint with a standard titrant. By moving to a non-aqueous solvent system, the acidic and basic properties of the analyte and titrant are modified, enabling a clear and accurate determination.

A common approach for the assay of xanthine derivatives is potentiometric titration. pharmacyjournal.in For instance, a method described for the related compound etophylline in the European Pharmacopoeia involves titration with 0.1M perchloric acid, a strong acid in a non-aqueous environment. pharmacyjournal.in Similarly, official monographs for other nitrogen-containing pharmaceutical substances detail the use of a non-aqueous potentiometric titration with perchloric acid in a mixture of acetic anhydride (B1165640) and glacial acetic acid. pmda.go.jppmda.go.jp This suggests a highly probable and scientifically sound methodology for the quantitative analysis of this compound. In this type of assay, the sample is dissolved in a suitable non-aqueous solvent, like glacial acetic acid, and titrated with a standardized solution of perchloric acid. The endpoint is detected by a significant change in potential, measured by an electrode system.

Several chemical suppliers specify that the purity of their this compound is determined by titration, underscoring the method's relevance and reliability in a quality control setting. avantorsciences.comchemimpex.com

The following table summarizes findings from various sources regarding the quantitative analysis of this compound.

Table 1: Quantitative Analysis Data for this compound

| Analytical Method | Purity/Assay Value | Source |

| Titration Analysis | ≥98.0% | avantorsciences.com |

| Titration, HPLC | ≥99% | chemimpex.com |

Advanced Research Applications and Translational Potential

Development of Targeted Drug Delivery Systems Utilizing the Compound's Structure

The unique chemical structure of 7-(2-Chloroethyl)theophylline makes it a compound of interest for the development of sophisticated drug delivery systems. chemimpex.com The presence of the chloroethyl group at the 7-position of the theophylline (B1681296) molecule offers a reactive site for chemical modification, potentially improving bioavailability and efficacy in therapeutic applications. chemimpex.com Researchers are exploring how this structure can be leveraged to create targeted therapies. chemimpex.com

The compound serves as a valuable starting material, or intermediate, for the synthesis of more complex molecules. google.com For instance, it was used by German chemists in the original synthesis of fenethylline, a co-drug of amphetamine and theophylline. medwinpublishers.com Its ability to be conjugated with other molecules is a key area of research. Studies have proposed its use in conjugates with gold nanomaterials to investigate drug delivery mechanisms in living systems. researchgate.net The broader class of xanthines, to which this compound belongs, has been explored for incorporation into liposomes to promote delivery to specific tissues. lookchem.com These approaches highlight the potential of using the this compound scaffold to design systems that can control the rate of drug release and target specific tissues. chemimpex.comethernet.edu.et

Utility as a Biochemical Probe in Cellular Process and Drug Interaction Research

This compound is a valuable tool in biochemical research for elucidating the mechanisms of cellular processes and drug interactions. chemimpex.com As a derivative of theophylline, it functions as an adenosine (B11128) receptor antagonist. chemicalbook.com The modification with the chloroethyl group, however, significantly alters its binding profile. cymitquimica.com

Research has shown that the 7-(2-chloroethyl) substitution enhances the compound's binding affinity for the human A2B adenosine receptor by 6.5-fold when compared to its parent compound, theophylline. nih.gov This increased affinity makes it a useful probe for studying the role of A2B receptors, which are implicated in conditions like asthma and diabetes. nih.gov Furthermore, studies indicate that chronic treatment with this compound can lead to changes in the distribution of adenosine receptors in the brain, which in turn affects the levels of neurotransmitters such as dopamine (B1211576) and serotonin (B10506). This property makes it a useful instrument for neuropharmacological research into mood and behavior. researchgate.net

Explorations in Veterinary Medicine for Respiratory and Other Conditions

The compound is also the subject of research in veterinary medicine, particularly for its potential to treat respiratory problems in animals. chemimpex.comchemimpex.comchemimpex.com Leveraging the known bronchodilatory effects of its theophylline base, investigations are underway to see if this derivative can offer enhanced treatments for respiratory conditions in various species. chemimpex.com Its versatility is showcased by its potential application across both human and animal health research. chemimpex.com While some suppliers mark the chemical as being for research purposes only and not for veterinary use, this pertains to its status as a non-approved substance rather than a lack of research interest. Patent literature also describes the potential for theophylline derivatives in treating allergic disorders, a field relevant to veterinary science. google.com

Future Directions in Mechanism of Action Studies within Complex Biological Systems

The primary mechanism of action for this compound, like other methylxanthines, involves the non-selective inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine receptors. nih.gov However, the specific structural modification of this compound invites deeper investigation. Future research is aimed at fully understanding how the enhanced affinity for the A2B receptor translates into cellular and systemic effects. nih.govsolubilityofthings.com

Key research questions include delineating the downstream signaling pathways activated or inhibited by its binding to various adenosine receptor subtypes (A1, A2A, A2B). nih.gov Studies have also suggested that its stimulant properties may arise from its ability to bind to receptor sites for dopamine and norepinephrine. Future work will likely focus on mapping these interactions within complex biological systems, such as the central nervous and cardiovascular systems, to build a comprehensive picture of its pharmacological activity. solubilityofthings.com

Design and Synthesis of Next-Generation Derivatives with Tailored Biological Activities

This compound is a well-established precursor for the chemical synthesis of new, next-generation derivatives with potentially tailored biological activities. google.comlookchem.comderpharmachemica.com Its reactive chloroethyl group readily participates in nucleophilic substitution reactions, allowing for the attachment of various functional groups.

Researchers have successfully synthesized a range of derivatives by reacting this compound with different molecules. For example, reacting it with various piperidine (B6355638) and piperazine (B1678402) compounds has yielded novel theophylline derivatives. google.com Other synthetic routes have involved reactions with thiophenol and 2-mercaptobenzimidazole (B194830) to create new thioaryl derivatives. derpharmachemica.com The overarching goal of these synthetic efforts is to create analogues with improved properties, such as greater receptor selectivity or enhanced therapeutic effects. lookchem.comnih.gov The search for more potent and selective A2B receptor antagonists, for instance, continues to be a significant driver of derivative design. nih.gov

| Reactant | Resulting Derivative Class | Reference |

|---|---|---|

| 4-(p-Fluorobenzoyl)piperidine | Piperidinyl-ethyl-theophylline | google.com |

| N-Furoylpiperazine | Piperazinyl-ethyl-theophylline | google.com |

| Thiophenol | Thioaryl-theophylline | derpharmachemica.com |

| 2-Mercaptobenzimidazole | Thioaryl-theophylline | derpharmachemica.com |

| Amphetamine | Fenethylline | medwinpublishers.com |

Ongoing Efficacy and Safety Profile Investigations in Preclinical Research

Preclinical studies are actively investigating the efficacy and safety profile of this compound. Its potential as a bronchodilator for asthma and chronic obstructive pulmonary disease (COPD) is a primary area of focus. chemimpex.com Beyond respiratory applications, its potential as a vasodilator for managing conditions like hypertension and heart failure is also being explored. Some research has suggested it may possess antihistaminic properties, which could be beneficial in treating allergic reactions.

In behavioral pharmacology, studies in squirrel monkeys have demonstrated that the compound has psychomotor-stimulant effects comparable to caffeine (B1668208). researchgate.net While these findings highlight its therapeutic potential, safety investigations are also critical. A notable concern is the presence of the chloroethyl group, which is known to be an alkylating agent. Structural similarities to compounds that can cause DNA crosslinks warrant careful toxicological assessment, although direct evidence of genotoxicity for this compound has not been detailed in the reviewed literature.

Strategies for Elucidating Complete Pharmacological Profiles and Long-Term Biological Impacts

To establish a complete pharmacological profile for this compound, a multi-faceted research strategy is necessary. This involves a combination of in vitro and in vivo studies to map its interactions with a wide range of biological targets. A primary strategy is the continued use of competitive binding assays across all adenosine receptor subtypes (A1, A2A, A2B, A3) to quantify its selectivity and potency. nih.gov

Novel Therapeutic Applications Beyond Established Theophylline Indications

While theophylline is well-established in the management of respiratory diseases, its derivative, this compound, serves as a pivotal molecule in advanced research, unlocking therapeutic possibilities in a variety of other domains. Its unique chemical structure, featuring a reactive chloroethyl group, makes it a valuable precursor and intermediate for synthesizing novel compounds with diverse pharmacological activities. chemimpex.com Researchers are actively exploring its potential in oncology, virology, and central nervous system disorders, moving far beyond the traditional applications of its parent compound.

Anticancer Research

The quest for novel anticancer agents has led researchers to investigate purine (B94841) derivatives, including this compound. solubilityofthings.com Theophylline itself and its derivatives have demonstrated a range of biological activities, including antitumor effects. researchgate.net Research indicates that purine derivatives may exert cytotoxic effects against specific cancer cell lines. solubilityofthings.com

This compound is specifically explored for its potential as an anti-cancer agent, with a focus on targeting certain types of tumors. chemimpex.com In vitro studies have suggested that the compound may inhibit cancer cell proliferation through the modulation of adenosine receptor signaling pathways. Adenosine, a nucleoside that is often abundant in the tumor microenvironment, can promote tumor growth, and its receptors are considered promising targets for cancer therapy. researchgate.net The ability of theophylline derivatives to act as adenosine receptor antagonists is a key mechanism underlying their investigation as potential cancer therapeutics. researchgate.net For instance, combining theophylline with chemotherapeutic agents like carmustine (B1668450) or cyclophosphamide (B585) has been shown to produce synergistic antitumor activities. researchgate.net

Antiviral Potential

The structural framework of this compound makes it an attractive starting point for the synthesis of new antiviral drugs. solubilityofthings.comderpharmachemica.com Theophylline and its derivatives form the heterocyclic support for several established antiviral medications. derpharmachemica.com Research has focused on using this compound as a precursor to create novel acyclovir (B1169) derivatives, which are widely used in treating herpes virus infections. derpharmachemica.com

One synthetic route involves the nucleophilic substitution of the chloroethyl group to introduce various thioaryl moieties. derpharmachemica.com For example, this compound can be reacted with thiophenol to produce 7-(2-ethyltiophenyl)theophylline, or with 2-mercaptobenzimidazole to create other novel derivatives. derpharmachemica.com These new compounds are then evaluated for their potential antiviral efficacy, representing a promising avenue for the development of new treatments against viral diseases. derpharmachemica.com

Central Nervous System Applications

The activity of this compound as an adenosine receptor antagonist also underpins its investigation for neurological and psychiatric conditions. biosynth.comnih.gov Adenosine is a critical neuromodulator in the central nervous system, and its receptors are involved in regulating processes like sleep and wakefulness. biosynth.comnih.gov Chronic treatment with this compound has been shown to alter the distribution of adenosine receptors in the brain. biosynth.com This modulation can lead to increased levels of neurotransmitters such as dopamine and serotonin, suggesting potential therapeutic benefits for mood disorders like depression and anxiety. biosynth.com

Furthermore, research into an animal model of tardive dyskinesia, a serious side effect of long-term neuroleptic drug use, has highlighted the therapeutic potential of adenosine receptor antagonists. nih.gov Pre-treatment with theophylline, the parent compound of this compound, was found to reverse behavioral changes and oxidative damage associated with the condition in animal studies. nih.gov These findings suggest that the adenosinergic system is involved in the disorder's development and that antagonists like this compound could hold therapeutic promise. nih.gov

A Versatile Intermediate in Drug Discovery

Perhaps the most significant role of this compound in advanced research is as a chemical intermediate for the synthesis of a wide array of novel therapeutic agents. derpharmachemica.comgoogle.comwikipedia.org Its reactive chloroethyl group allows for straightforward chemical modification, enabling the creation of diverse libraries of theophylline derivatives. derpharmachemica.comgoogle.com

These derivatives have been investigated for various pharmacological activities:

Vasodilators and Antihistamines: The compound is a known starting material for producing theophylline derivatives with vasodilator and coronary dilator properties. google.com For example, it can be reacted with substituted piperidines, such as 4-(p-fluorobenzoyl)piperidine, to create compounds with potential antihistaminic effects as well. google.com

Stimulants: It serves as the key precursor in the synthesis of fenethylline, a codrug of amphetamine and theophylline. wikipedia.org In this two-step synthesis, theophylline is first alkylated to form this compound, which is then reacted with amphetamine. wikipedia.org

Antimicrobial Agents: Researchers have used this compound to synthesize new purine derivatives with potential antimicrobial activity. In one approach, it is first nitrated and then reacted with various substituted aryl amines to produce a series of novel compounds for antimicrobial screening. ijmspr.in

Data Tables

Table 1: Adenosine Receptor Affinity and Related Activity

| Compound/Derivative | Research Finding | Therapeutic Implication | Source |

| This compound | The 7-(2-chloroethyl) substitution enhances theophylline's binding affinity for human A2B adenosine receptors by 6.5-fold (Ki value of 800 nM). | Potential for targeted therapies in conditions where A2B receptors are overexpressed, such as in certain cancers. | |

| Theophylline (Parent Compound) | Prevents behavioral, biochemical, and neurochemical changes in an animal model of tardive dyskinesia. | Suggests potential for its derivatives in treating neurological disorders involving the adenosinergic system. | nih.gov |

| This compound | Modulates adenosine receptor distribution in the CNS, potentially increasing dopamine and serotonin levels. | Possible application in mood disorders like depression and anxiety. | biosynth.com |

Table 2: Examples of Novel Compounds Synthesized from this compound

| Precursor | Reagent(s) | Synthesized Compound/Derivative Class | Investigated Application | Source |

| This compound | Amphetamine | Fenethylline | Psychostimulant | wikipedia.org |

| This compound | 4-(p-Fluorbenzoyl)piperidine | 7-{2-[4-(p-Fluorbenzoyl)-piperidino]-ethyl}-theophylline | Vasodilator, Antihistamine | google.com |

| This compound | Thiophenol | 7-(2-ethyltiophenyl)theophylline | Antiviral | derpharmachemica.com |

| 7-(2-chloroethyl) 8-nitro theophylline | Substituted Aryl Amines | 1,3-dimethyl-7-{2-[(4-aryl amino] ethyl}-8-nitro-3, 7-dihydro-1H-purine-2, 6-dione | Antimicrobial | ijmspr.in |

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 7-(2-Chloroethyl)theophylline, and how do solvent choices influence yield?

- Methodological Answer : The synthesis typically involves alkylation of theophylline derivatives using 2-chloroethylating agents. highlights solvent selection (e.g., aqueous or polar aprotic solvents) and neutralization with organic/inorganic bases as critical for salt formation. For example, using ethanol as a solvent with potassium carbonate as a base under reflux conditions (~60–80°C) may optimize yield. Reaction progress should be monitored via thin-layer chromatography (TLC), and purification via recrystallization or column chromatography .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : Structural confirmation requires a combination of techniques:

- Elemental Analysis : Validate empirical formula (e.g., C₉H₁₁ClN₄O₂) .

- IR Spectroscopy : Identify key functional groups (e.g., C-Cl stretch at ~600–800 cm⁻¹ and xanthine carbonyl stretches at ~1650–1750 cm⁻¹) .

- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 243.1) and fragmentation patterns .

Q. How can researchers assess the preliminary bioactivity of this compound derivatives?

- Methodological Answer : Initial bioactivity screening should focus on:

- In vitro assays : Receptor-binding studies (e.g., adenosine A₁/A₂ receptors) using radioligand displacement assays .

- Enzyme inhibition : Evaluate phosphodiesterase (PDE) inhibition via fluorometric or colorimetric assays (e.g., cAMP/cGMP hydrolysis) .

- Dose-response curves : Use IC₅₀ values to quantify potency, ensuring comparisons to positive controls like theophylline .

Advanced Research Questions

Q. How do structural modifications at the 7-position of theophylline (e.g., chloroethyl vs. hydroxyethyl groups) impact pharmacological activity?

- Methodological Answer : Compare derivatives using:

- Molecular docking : Analyze binding affinities to adenosine receptors (PDB IDs: 3RFM for A₂A) .

- QSAR models : Correlate substituent electronic properties (e.g., Hammett σ constants) with bioactivity .

- In vivo pharmacokinetics : Assess bioavailability and half-life differences in rodent models .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) for this compound analogs?

- Methodological Answer : Address discrepancies by:

- Variable-temperature NMR : Detect dynamic effects (e.g., rotamers) causing peak splitting .

- X-ray crystallography : Resolve tautomeric or conformational ambiguities .

- Computational chemistry : Simulate NMR chemical shifts using DFT (e.g., B3LYP/6-31G*) .

Q. How can researchers design experiments to probe the metabolic stability of this compound in hepatic microsomes?

- Methodological Answer :

- Incubation conditions : Use human liver microsomes (HLMs) with NADPH cofactor at 37°C .

- LC-MS/MS quantification : Monitor parent compound depletion and metabolite formation (e.g., dechloroethylation products) .

- CYP enzyme inhibition : Co-incubate with CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .

Q. What computational methods predict the environmental fate of this compound in aqueous systems?

- Methodological Answer :

- Hydrolysis kinetics : Perform pH-dependent stability studies (pH 3–9) at controlled temperatures .

- EPI Suite modeling : Estimate biodegradation (BIOWIN), bioaccumulation (BCFBAF), and toxicity (ECOSAR) .

- Mass balance models : Track partitioning in water-soil-sediment systems using fugacity-based tools .

Methodological Considerations

- Data Interpretation : Use statistical tools (e.g., ANOVA for dose-response comparisons) and report confidence intervals .

- Ethical Compliance : For in vivo studies, follow institutional guidelines for animal welfare and include negative controls to validate toxicity thresholds .

- Replication : Ensure synthetic protocols are repeated ≥3 times to confirm reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。